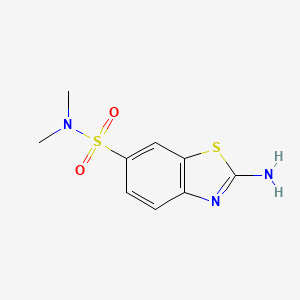

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

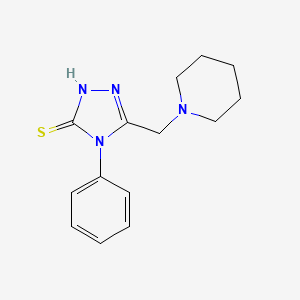

“2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon with the formula C10H16 . The adamantyl group is known for its stability and unique physical and chemical properties . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the aldehyde group (-CHO) suggests that it may have the ability to form Schiff bases and other condensation products.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantyl and indole groups. The adamantyl group is a three-dimensional, cage-like structure, which contributes to the overall stability of the molecule . The indole group, being a part of the larger aromatic system, would contribute to the compound’s planarity and conjugation .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the adamantyl, indole, and aldehyde groups. The adamantyl group is known for its stability, so it might not participate in reactions easily . The indole group, being aromatic, might undergo electrophilic aromatic substitution reactions . The aldehyde group is typically quite reactive and might undergo a variety of reactions, including nucleophilic addition and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantyl group is known for its stability and resistance to heat and chemical reagents . The indole group is aromatic and might contribute to the compound’s UV/Vis absorption properties . The aldehyde group is polar and might influence the compound’s solubility in different solvents .

Applications De Recherche Scientifique

Gold-Catalyzed Cycloisomerizations : A study by Kothandaraman et al. (2011) describes a method to prepare 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization, indicating potential application in the synthesis of complex indole structures, which could be relevant to 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde (Kothandaraman, Mothe, Toh, & Chan, 2011).

Microwave-Assisted Synthesis of Chromenes : Kathrotiya and Patel (2012) report the synthesis of indole-based chromene derivatives using microwave irradiation, showcasing a method for creating complex molecules that could be applicable to 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde (Kathrotiya & Patel, 2012).

Synthesis and Antiparkinsonian Activity : Kumar et al. (2010, 2011) explore the synthesis of adamantyl thiazolidinonyl/azetidinonyl indole derivatives and their antiparkinsonian activity, suggesting a potential pharmaceutical application for similar compounds (Kumar, Kaur, Saxena, Sharma, Vishwakarma, & Kumar, 2010) (Kumar et al., 2011).

Palladacycles from Indole Derivatives : Singh et al. (2017) discuss the synthesis and application of palladacycles with an indole core, indicating potential catalytic applications in organic synthesis, which might be relevant to the study of 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde (Singh, Saleem, Pal, & Singh, 2017).

Anticonvulsant Activity of Indole Derivatives : Gautam, Gupta, and Yogi (2021) synthesized novel indole derivatives with anticonvulsant and antimicrobial activities, suggesting the possibility of similar pharmacological applications for 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde (Gautam, Gupta, & Yogi, 2021).

Hydroamination/Annulation of Delta-Keto-Acetylenes : Abbiati et al. (2006) describe a TiCl4/t-BuNH2-mediated reaction for synthesizing pyrrolo[1,2-a]indole-2-carbaldehydes, suggesting potential synthetic pathways that could be explored for related compounds (Abbiati, Casoni, Canevari, Nava, & Rossi, 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-12-3-4-13(2)19-18(12)17(11-23)20(22-19)21-8-14-5-15(9-21)7-16(6-14)10-21/h3-4,11,14-16,22H,5-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWSTCKRZDSGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C34CC5CC(C3)CC(C5)C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

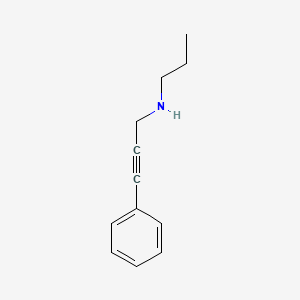

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

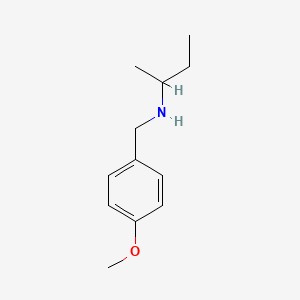

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)